N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide

Description

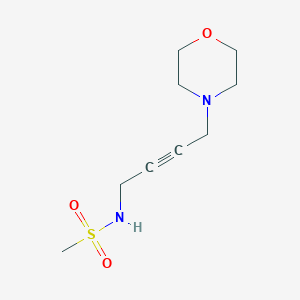

Structure

3D Structure

Properties

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3S/c1-15(12,13)10-4-2-3-5-11-6-8-14-9-7-11/h10H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYDNGGHDACZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC#CCN1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide typically involves the reaction of morpholine with but-2-yne-1,4-diol, followed by the introduction of a methanesulfonamide group. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF). The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the butynyl chain, forming the desired product .

Industrial Production Methods

Industrial production of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide include:

Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Nucleophiles: Ammonia (NH3), amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of products, depending on the nucleophile involved .

Scientific Research Applications

Therapeutic Applications

Antiparasitic Activity

One of the notable applications of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide is in the treatment of parasitic infections, specifically those caused by Leishmania and Trypanosoma species. Research indicates that this compound can inhibit the growth of these parasites, making it a candidate for treating diseases such as leishmaniasis and Chagas disease. The compound's mechanism involves disrupting the metabolic processes of the parasites, which is crucial for their survival .

Anticancer Properties

N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including those from breast, colon, and cervical cancers. The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Groups

a) N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

These isomers differ in the substitution pattern of the aromatic ring. Computational studies reveal distinct NMR chemical shifts and vibrational transitions due to steric and electronic effects. For instance:

- NMR Shifts : The ortho-substituted isomer (2-methylphenyl) exhibits deshielded protons near the sulfonamide group due to steric hindrance, while the meta-substituted isomer (3-methylphenyl) shows moderate shielding .

- Vibrational Modes: The C-S and S=O stretching frequencies in these compounds (~650–750 cm⁻¹ and ~1150–1350 cm⁻¹, respectively) are sensitive to substituent orientation, suggesting similar trends would apply to N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide .

b) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

This structurally complex analogue shares the morpholine and sulfonamide groups but incorporates a pyrimidine-thioether core. Key differences include:

- Molecular Weight : ~550–600 g/mol (vs. ~260 g/mol for the target compound).

- Bioactivity: The pyrimidine-thioether moiety may enhance binding to enzymatic targets (e.g., kinases), whereas the alkyne in N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide could enable click chemistry applications .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Properties of Selected Sulfonamides

Key Observations :

- Morpholine’s electron-donating nature may increase solubility in aqueous media compared to purely aromatic sulfonamides .

Biological Activity

N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide can be structurally represented as follows:

- Chemical Formula : C₁₁H₁₄N₂O₃S

- Molecular Weight : 258.31 g/mol

The presence of the morpholine ring and the methanesulfonamide group contributes to its unique properties and biological activities.

N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide has been investigated for its role in inhibiting various biological pathways:

- Antiparasitic Activity :

- Antitumor Effects :

- Inflammation Modulation :

Table 1: Biological Activities of N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide

Case Study 1: Antiparasitic Efficacy

In a study assessing the efficacy of N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide against Leishmania spp., researchers found that the compound significantly reduced parasite load in infected macrophages. The study reported a 70% reduction in parasite viability at a concentration of 10 µM after 48 hours of treatment.

Case Study 2: Antitumor Activity

A preclinical trial evaluated the effects of this compound on human cancer cell lines, including non-small cell lung cancer (NSCLC) and chronic lymphocytic leukemia (CLL). The results indicated that treatment with N-(4-Morpholinobut-2-yn-1-yl)methanesulfonamide led to a decrease in cell proliferation by up to 60%, demonstrating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves coupling morpholine derivatives with alkyne-containing sulfonamide precursors. Key steps include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the morpholine moiety .

- Sulfonamide Formation : Reaction of methanesulfonyl chloride with a propargylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Critical Parameters : Temperature control (0–25°C), anhydrous conditions, and stoichiometric ratios to minimize byproducts like N-oxide derivatives .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR to confirm connectivity of the morpholine ring, alkyne, and sulfonamide groups. Chemical shifts for the sulfonamide proton typically appear at δ 3.0–3.5 ppm .

- IR : Strong S=O stretching vibrations near 1150 cm and 1350 cm .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) to resolve bond lengths and angles, particularly the planarity of the sulfonamide group and morpholine ring conformation .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) are employed to predict the electronic properties and reactivity of N-(4-morpholinobut-2-yn-1-yl)methanesulfonamide?

- Methodological Answer :

- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. The PM6 method in water solvent predicts UV/Vis absorption bands related to the sulfonamide and morpholine groups .

- Molecular Docking : Simulations to assess binding affinity with biological targets (e.g., cyclooxygenase-2) by optimizing hydrogen bonds between the sulfonamide group and active-site residues .

Q. How do researchers resolve contradictions in biological activity data for sulfonamide derivatives, and what validation strategies are recommended?

- Methodological Answer :

- Assay Optimization : Re-evaluate experimental conditions (e.g., pH, cell line viability) for COX-2 inhibition studies. For example, NS-398 (a related sulfonamide) shows activity only in specific cancer cell lines under serum-free conditions .

- Orthogonal Validation : Combine enzyme inhibition assays with transcriptional profiling (e.g., qPCR for COX-2 mRNA levels) and in vivo models (e.g., xenograft tumors) to confirm target engagement .

Q. What strategies are used to optimize the pharmacokinetic properties of morpholine-containing sulfonamides in drug development?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or trifluoromethyl) on the phenyl ring to improve aqueous solubility, as seen in N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide .

- Metabolic Stability : Replace the alkyne linker with a saturated chain to reduce cytochrome P450-mediated oxidation, as demonstrated in N-[2-methylphenyl]methanesulfonamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.